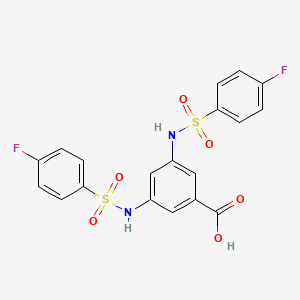

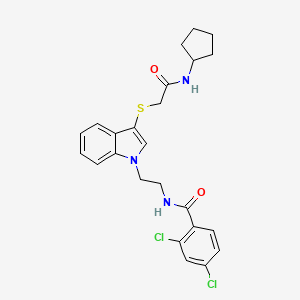

![molecular formula C18H16N2O3S B2433544 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide CAS No. 895436-61-0](/img/structure/B2433544.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide” would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their anti-inflammatory properties . They are often evaluated for their inhibitory effects on enzymes like cyclooxygenase (COX), which plays a key role in inflammation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined using various analytical techniques. These might include determining its melting point, solubility, and stability .Scientific Research Applications

1. Antifungal and Antimicrobial Properties

- Fungicidal Activities : A derivative, 3,4-dichloroisothiazole containing cinnamamide morpholine, exhibited potent fungicidal activity against Pseudoperonspera cubensis and stimulated plant innate immunity, suggesting potential applications in agriculture (Chen et al., 2019).

- Antimicrobial Activity : Amido-linked bis heterocycles, including thiazole-based cinnamamides, have demonstrated strong antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum (Padmavathi et al., 2011).

2. Synthesis and Chemical Properties

- Efficient Synthesis Methods : Research on microwave-assisted synthesis of benzothiazole derivatives including N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide analogs has shown considerable increase in reaction rate and better yield, indicating efficient methods for synthesizing these compounds (Raval et al., 2008).

- Chemoselective Oxidative Coupling Reactions : Studies in the field of medicinal chemistry have highlighted the transformation of tertiary amides into nitriles and the importance of cinnamamides in medicinal compounds. The research includes new methods for synthesizing cinnamamides, potentially improving the production of related therapeutic agents (Harada et al., 2013).

3. Anticancer Potential

- Anticancer Activity : Some benzothiazole derivatives, including those related to this compound, have been studied for their anticancer properties, showing potential in medicinal chemistry as novel anticancer agents (Osmaniye et al., 2018).

4. Antibacterial and Antifungal Evaluation

- Antibacterial and Antifungal Properties : Research indicates that benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and carbothioamides, exhibit significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial and fungal growth, highlighting their potential as antimicrobial and anticancer agents (Nam et al., 2010).

Mechanism of Action

Target of Action

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide is a synthetic compound that has been studied for its potential applications in various fields of research and industry

Mode of Action

The inhibitory concentrations of these molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives .

Result of Action

, suggesting that they may have antimicrobial effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(E)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-22-14-10-13-16(11-15(14)23-2)24-18(19-13)20-17(21)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTDVCOUATYEJD-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

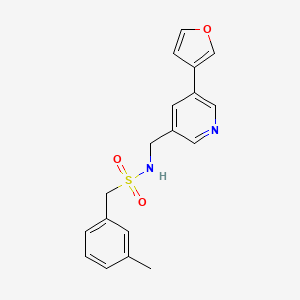

![2-[(5-Chloropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2433463.png)

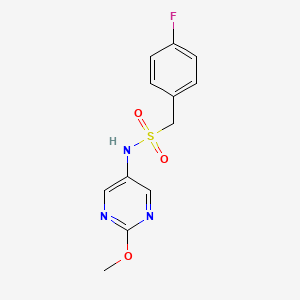

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2433465.png)

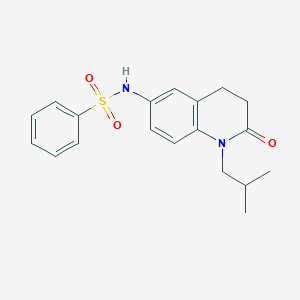

![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2433467.png)

![1-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2433469.png)

![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2433475.png)

![N-[3-(dimethylamino)propyl]-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2433483.png)

![5-(3-methoxypropyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2433484.png)